Cas no 2228198-44-3 (5-(1-bromopropan-2-yl)-1,3-oxazole)

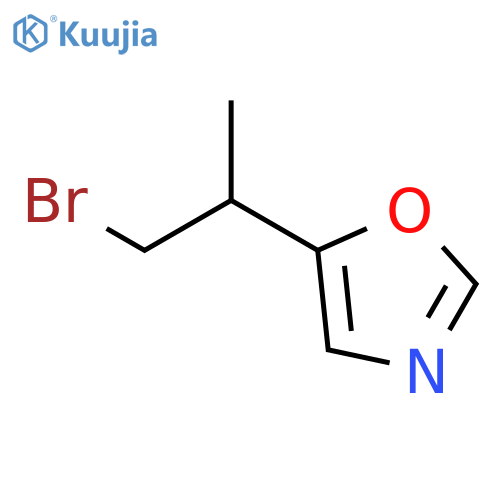

2228198-44-3 structure

商品名:5-(1-bromopropan-2-yl)-1,3-oxazole

5-(1-bromopropan-2-yl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-(1-bromopropan-2-yl)-1,3-oxazole

- Oxazole, 5-(2-bromo-1-methylethyl)-

- 2228198-44-3

- EN300-1926628

-

- インチ: 1S/C6H8BrNO/c1-5(2-7)6-3-8-4-9-6/h3-5H,2H2,1H3

- InChIKey: AXMVAPIJZYXPEK-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C)CBr)=CN=C1

計算された属性

- せいみつぶんしりょう: 188.97893g/mol

- どういたいしつりょう: 188.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.476±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 203.8±15.0 °C(Predicted)

- 酸性度係数(pKa): 1.05±0.10(Predicted)

5-(1-bromopropan-2-yl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1926628-0.05g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 0.05g |

$1261.0 | 2023-09-17 | ||

| Enamine | EN300-1926628-0.25g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 0.25g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1926628-1.0g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 1g |

$1500.0 | 2023-05-31 | ||

| Enamine | EN300-1926628-10g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 10g |

$6450.0 | 2023-09-17 | ||

| Enamine | EN300-1926628-0.1g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 0.1g |

$1320.0 | 2023-09-17 | ||

| Enamine | EN300-1926628-10.0g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 10g |

$6450.0 | 2023-05-31 | ||

| Enamine | EN300-1926628-5g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 5g |

$4349.0 | 2023-09-17 | ||

| Enamine | EN300-1926628-1g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 1g |

$1500.0 | 2023-09-17 | ||

| Enamine | EN300-1926628-5.0g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 5g |

$4349.0 | 2023-05-31 | ||

| Enamine | EN300-1926628-0.5g |

5-(1-bromopropan-2-yl)-1,3-oxazole |

2228198-44-3 | 0.5g |

$1440.0 | 2023-09-17 |

5-(1-bromopropan-2-yl)-1,3-oxazole 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2228198-44-3 (5-(1-bromopropan-2-yl)-1,3-oxazole) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 152840-81-8(Valine-1-13C (9CI))

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 307-59-5(perfluorododecane)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量